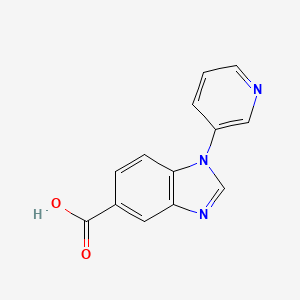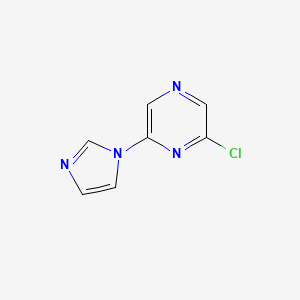![molecular formula C14H16N2O2 B1416174 3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid CAS No. 1216073-28-7](/img/structure/B1416174.png)
3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid
Vue d'ensemble
Description
3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid, also known as 3-MMPP, is an organic compound which has a wide range of applications in scientific research. It is a cyclic organic compound belonging to the class of pyrazoles, and is composed of a five-membered heterocyclic ring system with three carbon atoms, one nitrogen atom and one oxygen atom. This compound has been studied extensively in the past few decades due to its unique structure and properties, which make it a valuable tool for various applications in the scientific field.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Regiospecific Synthesis and Structure Determination : The compound has been synthesized with regiospecific methods. Its structure was determined using single-crystal X-ray analysis, highlighting the importance of accurate structural determination for such compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Crystallography and Hydrogen Bonding : Studies have shown that these compounds form extensive hydrogen bonding networks. For example, one variant crystallizes as an unusual mixed solvate, with unique molecules of the pyrazole derivative in the asymmetric unit, featuring interactions like Br...Br interactions (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Methodologies
Diimide Reduction Method : The reaction of pyrazole-1H-4-yl-acrylic acids to similar compounds was carried out using Pd-charcoal and diimide methods, highlighting an economical and effective procedure for such transformations (Deepa, Babu, Parameshwar, & Reddy, 2012).
From Levulinic Acid to 3-(Azol-3-yl)Propanoates : Efficient heterocyclization methods have been developed to produce isoxazole and pyrazole derivatives, representing new types of glutamate-like compounds from levulinic acid (Flores et al., 2014).
Molecular Interactions and Properties
Hydrogen-bonded Chains and Structures : Studies on different variants of these compounds have revealed how they form hydrogen-bonded chains and structures, contributing to our understanding of their molecular interactions (Trilleras et al., 2005).
Reactions with Nicotinic Hydrazide : The reaction with nicotinic hydrazide in different solvents leads to the formation of various substituted pyrazoles, expanding the chemical versatility of these compounds (Baeva et al., 2020).
Applications in Polymer Science
- Functional Modification of Hydrogels : Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified through reactions with various amine compounds, including derivatives of 1H-pyrazoles, indicating potential applications in medical fields (Aly & El-Mohdy, 2015).
Propriétés
IUPAC Name |
3-[1-methyl-3-(4-methylphenyl)pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-3-5-11(6-4-10)14-12(7-8-13(17)18)9-16(2)15-14/h3-6,9H,7-8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYHZUSOUBTRRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



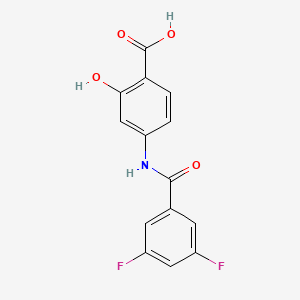
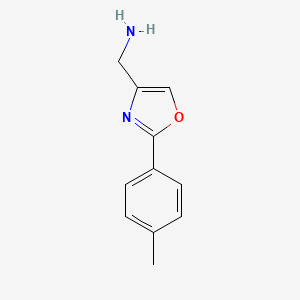
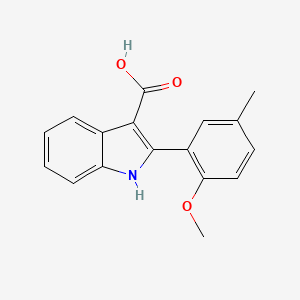
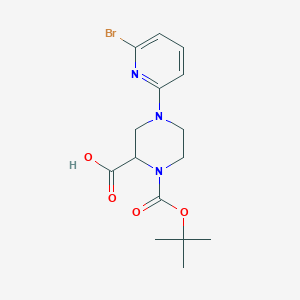
![4-(5-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416096.png)
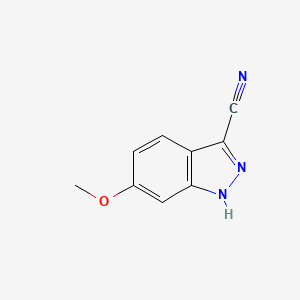
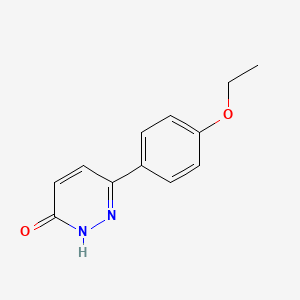
![[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone](/img/structure/B1416100.png)
![4-(5-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416105.png)
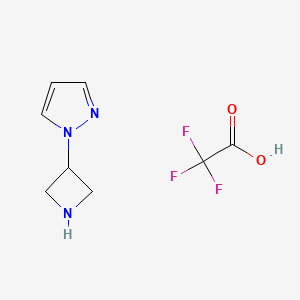
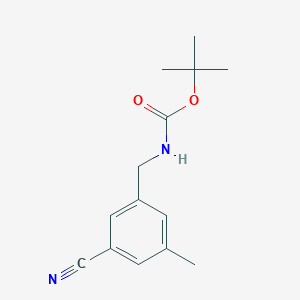
![4-(3-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416109.png)
